molecular formula C11H16ClNO B8267851 N-(2-Chloro-3-methoxybenzyl)propan-1-amine

N-(2-Chloro-3-methoxybenzyl)propan-1-amine

Cat. No.: B8267851
M. Wt: 213.70 g/mol
InChI Key: ICTMTRRBRFGHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-3-methoxybenzyl)propan-1-amine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a chloro and methoxy substituent on the benzyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-methoxybenzyl)propan-1-amine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Chloro-3-methoxybenzyl)propan-1-amine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemistry: N-(2-Chloro-3-methoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the development of biochemical assays and probes.

Medicine: this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. It may also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-methoxybenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the benzyl ring can influence the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular mechanisms depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)propan-1-amine
  • N-(3-Methoxybenzyl)propan-1-amine
  • N-(2-Chloro-4-methoxybenzyl)propan-1-amine

Comparison: N-(2-Chloro-3-methoxybenzyl)propan-1-amine is unique due to the specific positioning of the chloro and methoxy groups on the benzyl ring. This positioning can significantly affect the compound’s chemical reactivity, biological activity, and pharmacological properties compared to its analogs. For example, the presence of the chloro group at the 2-position and the methoxy group at the 3-position can enhance the compound’s lipophilicity and membrane permeability, which may be advantageous in certain applications.

Properties

IUPAC Name

N-[(2-chloro-3-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-7-13-8-9-5-4-6-10(14-2)11(9)12/h4-6,13H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTMTRRBRFGHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.